molecular formula C29H30N2O4 B11095090 3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11095090
M. Wt: 470.6 g/mol
InChI Key: IFKLHJQZIMEQNV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones. This compound is characterized by its unique structure, which includes two benzene rings fused to a diazepine ring, with various substituents attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multistep reactions. One common method involves the use of acetophenone and iodine in DMSO, followed by the addition of 2-aminobenzyl alcohol and dimethyl sulfoxide (DMS) at elevated temperatures . The reaction mixture is then quenched, extracted, and purified to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
  • 1-(3,4-dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione

Uniqueness

3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy and ethoxy substituents, along with the diazepine core, differentiates it from other similar compounds .

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O4/c1-4-35-21-12-9-18(10-13-21)29-28-24(30-22-7-5-6-8-23(22)31-29)15-20(16-25(28)32)19-11-14-26(33-2)27(17-19)34-3/h5-14,17,20,29-31H,4,15-16H2,1-3H3

InChI Key

IFKLHJQZIMEQNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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